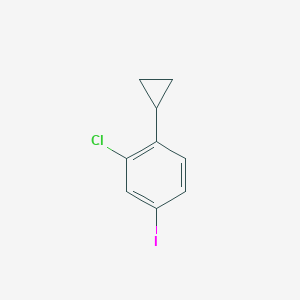

2-Chloro-1-cyclopropyl-4-iodobenzene

Description

Significance of Aryl Halides as Synthetic Intermediates in Organic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. bldpharm.comsigmaaldrich.com They are fundamental building blocks in organic chemistry, primarily serving as precursors in the formation of new carbon-carbon and carbon-heteroatom bonds. Their utility stems from their participation in a wide array of reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.com

The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive, followed by bromides and chlorides, a property that enables selective, sequential reactions on polyhalogenated aromatic rings. bldpharm.com This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction of complex molecules. bldpharm.com Beyond cross-coupling, aryl halides are also used in the synthesis of organometallic reagents, such as Grignard reagents and organolithium compounds, further expanding their synthetic utility. chemicalbook.com Their applications are vast, ranging from the synthesis of pharmaceuticals and agrochemicals to advanced materials. bldpharm.com

Structural and Electronic Considerations of the Cyclopropyl (B3062369) Moiety in Aromatic Systems

The cyclopropyl group, despite being a saturated alkyl group, exhibits unique electronic properties that resemble those of a carbon-carbon double bond. chemicalbook.com This behavior is attributed to the high p-character of its carbon-carbon bonds, a consequence of the significant ring strain in the three-membered ring. The bonding in cyclopropane (B1198618) can be described by the Walsh model, which depicts a combination of sp2-hybridized orbitals and p-orbitals, or the Coulson-Moffitt model, which involves bent "banana" bonds. chemicalbook.com

When attached to an aromatic system, the cyclopropyl group can interact with the π-electron system of the ring through conjugation. chemicalregister.com It generally acts as a π-electron donor, capable of stabilizing adjacent positive charges through hyperconjugation. chemicalbook.com This electronic donation can influence the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution. chemicalbook.com The unique stereoelectronic properties of the cyclopropyl group have made it a valuable substituent in medicinal chemistry and materials science, where it can impact a molecule's conformation, metabolic stability, and binding affinity.

Overview of Research Trends in Complex Organohalogen Compounds

Organohalogen compounds, once thought to be exclusively of synthetic origin, are now known to be widespread in nature, with thousands of examples identified from marine and terrestrial organisms. tcichemicals.comchemicalbook.com Many of these natural products exhibit potent biological activities, which has spurred research into the synthesis and application of complex organohalogens.

Current research trends focus on the development of new, selective halogenation methods and the use of polyhalogenated compounds as versatile synthetic platforms. There is significant interest in creating "molecular icebergs," where a large number of diverse organohalogen compounds are present in environmental or biological samples, with many yet to be identified. The ability to perform sequential and site-selective cross-coupling reactions on di- or polyhalogenated substrates is a major area of investigation. This allows for the efficient and modular synthesis of complex target molecules, including pharmaceuticals, natural products, and functional materials. The strategic incorporation of different halogens, such as chlorine and iodine in the same molecule, is a key design element in modern synthetic chemistry.

Chemical and Physical Properties of 2-Chloro-1-cyclopropyl-4-iodobenzene

The specific data for this compound is not extensively documented in peer-reviewed literature. The compound is listed by commercial suppliers, and its properties can be calculated or inferred from its structure.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2270910-48-8 bldpharm.com |

| Molecular Formula | C₉H₈ClI |

| Molecular Weight | 278.52 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) and insoluble in water. |

Table 2: Predicted Spectroscopic Data Note: These are predicted values based on analogous structures and established principles of spectroscopy. Experimental data is not publicly available.

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | - Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.8 ppm. The proton between the chloro and iodo groups would likely be the most deshielded. The protons ortho and meta to the cyclopropyl group will show distinct splitting patterns (doublets or doublet of doublets).- Cyclopropyl Protons (5H): A complex multiplet for the methine proton (CH) is expected around δ 1.9-2.4 ppm. The methylene (B1212753) protons (CH₂) are diastereotopic and will appear as two separate multiplets in the range of δ 0.6-1.2 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals expected between δ 90-150 ppm. The carbon bearing the iodine (C-I) would be at the highest field (lowest ppm, ~90-100 ppm), while the carbon attached to the cyclopropyl group (C-cyclopropyl) would be significantly downfield (~145-150 ppm). The carbon bearing the chlorine (C-Cl) would be around δ 130-135 ppm.- Cyclopropyl Carbons (3C): The methine carbon (CH) is expected around δ 15-20 ppm, and the methylene carbons (CH₂) around δ 8-12 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 278, along with a characteristic M+2 peak for the ³⁷Cl isotope at m/z 280 (approximately one-third the intensity of the M⁺ peak).- Major Fragments: Loss of iodine (M-127), loss of chlorine (M-35/37), and loss of the cyclopropyl group (M-41). |

Synthesis and Reaction Mechanisms

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be devised based on standard organometallic and electrophilic aromatic substitution reactions.

A likely starting material is the commercially available 1-cyclopropyl-4-iodobenzene (B1621647) bldpharm.com. Direct chlorination of this substrate would be the most straightforward approach.

Proposed Synthesis: 1-cyclopropyl-4-iodobenzene + Cl₂ (in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃) → this compound

The cyclopropyl group is an ortho-, para-director. Since the para position is blocked by the iodine atom, electrophilic chlorination is expected to occur primarily at the ortho position (position 2), yielding the desired product.

Reactivity in Cross-Coupling Reactions: The key feature of this compound in synthetic chemistry is the presence of two different halogen atoms with distinct reactivities. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective, sequential functionalization.

Reaction at the C-I bond: A Sonogashira, Suzuki, or Heck coupling can be performed selectively at the C-I position under mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing reaction. For example, a Suzuki coupling with an arylboronic acid could proceed as follows: this compound + Ar-B(OH)₂ --[Pd catalyst, base]--> 2-Chloro-1-cyclopropyl-4-aryl-benzene

Reaction at the C-Cl bond: The resulting 2-chloro-4-aryl-1-cyclopropylbenzene can then undergo a second cross-coupling reaction at the chloro position, typically requiring a more active catalyst system (e.g., using bulky, electron-rich phosphine (B1218219) ligands) and harsher conditions.

This sequential functionalization makes the title compound a valuable building block for creating complex, unsymmetrically substituted biaryl or poly-aryl systems.

Research Applications

The unique structural and electronic features of this compound make it a promising candidate for applications in medicinal chemistry and materials science.

Medicinal Chemistry: The cyclopropyl group is a "bioisostere" for a phenyl ring or a double bond and is often incorporated into drug candidates to improve metabolic stability, binding affinity, and physicochemical properties. The dihalogenated benzene (B151609) core allows for the modular synthesis of diverse compound libraries. By performing sequential cross-coupling reactions, a wide variety of substituents can be introduced, enabling the exploration of structure-activity relationships (SAR). For instance, related structures like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene are used as intermediates in the synthesis of Dapagliflozin, a drug for treating type 2 diabetes, highlighting the importance of this class of compounds.

Materials Science: Aryl-iodide and aryl-chloride compounds are precursors for the synthesis of conjugated organic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to perform stepwise synthesis allows for the precise construction of complex conjugated polymers and oligomers with tailored electronic and photophysical properties. The cyclopropyl group can be used to fine-tune the solubility, morphology, and solid-state packing of these materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClI |

|---|---|

Molecular Weight |

278.52 g/mol |

IUPAC Name |

2-chloro-1-cyclopropyl-4-iodobenzene |

InChI |

InChI=1S/C9H8ClI/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

LEDXZBZVGIKLNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 Cyclopropyl 4 Iodobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-chloro-1-cyclopropyl-4-iodobenzene reveals several potential disconnection points. The primary disconnections involve the carbon-halogen and carbon-cyclopropyl bonds. The target molecule can be conceptually broken down into simpler, more readily available starting materials.

A logical retrosynthetic approach would involve disconnecting the cyclopropyl (B3062369) group and the iodine atom. This leads to two main synthetic pathways:

Pathway A: Introduction of the cyclopropyl group onto a pre-functionalized 2-chloro-4-iodobenzene scaffold.

Pathway B: Iodination of a 2-chloro-1-cyclopropylbenzene precursor.

A third, less common, approach could involve the chlorination of 1-cyclopropyl-4-iodobenzene (B1621647). The feasibility of each pathway depends on the regioselectivity and efficiency of the respective halogenation and cyclopropylation reactions.

Strategies for Halogenation and Cyclopropylation of Benzene (B151609) Derivatives

The synthesis of this compound relies on well-established yet nuanced methods for introducing chloro, iodo, and cyclopropyl substituents onto a benzene ring.

Regioselective Iodination Techniques for Aromatic Rings

The introduction of an iodine atom at a specific position on an aromatic ring requires careful selection of the iodinating agent and reaction conditions to achieve high regioselectivity. For the synthesis of precursors to this compound, methods for the para-iodination of substituted benzenes are particularly relevant.

Common iodinating reagents include iodine in the presence of an oxidizing agent or a Lewis acid. nih.gov For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst can provide good yields and regioselectivity. nih.gov The choice of solvent can also significantly influence the outcome of the reaction. nih.gov

| Reagent System | Substrate | Key Features | Reference |

| I₂ / Oxidizing Agent | Activated Aromatic Rings | Requires activation to generate a reactive iodonium (B1229267) species. | nih.gov |

| N-Iodosuccinimide (NIS) / Acid | Phenols, Anilines | Can offer high para-regioselectivity. | nih.gov |

| Ag₂SO₄ / I₂ | Anilines | Can be used for selective ortho-iodination depending on the solvent. | nih.gov |

Selective Chlorination Methods for Aryl Substrates

Selective chlorination of an already substituted benzene ring presents its own set of challenges, primarily concerning the control of regioselectivity. The directing effects of the existing substituents play a crucial role in determining the position of the incoming chloro group.

Various chlorinating agents are available, ranging from molecular chlorine with a Lewis acid catalyst to N-chlorosuccinimide (NCS). researchgate.netgoogle.com The combination of aluminum chloride and stannic chloride as a catalyst system has been shown to improve the para to ortho isomer ratio in the dichlorination of benzene. google.com More recent methods utilize catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) with NCS for efficient and selective aromatic chlorination under mild conditions. bohrium.com

| Reagent System | Substrate | Key Features | Reference |

| Cl₂ / AlCl₃-SnCl₄ | Benzene, Chlorobenzene (B131634) | Improved para to ortho isomer ratio in dichlorination. | google.com |

| N-Chlorosuccinimide (NCS) / DABCO | Various Aromatics | Mild conditions, good functional group tolerance. | bohrium.com |

| N-Chlorosuccinimide (NCS) / p-TsOH / NaCl | Industrially Important Aromatics | Aqueous media, high selectivity and yields. | researchgate.net |

Direct Introduction of the Cyclopropyl Group onto Halogenated Aromatic Scaffolds

The direct introduction of a cyclopropyl group onto a halogenated aromatic ring is a key step in many synthetic routes. This transformation is often achieved through cross-coupling reactions. While the direct cyclopropylation of some heterocycles has been achieved using palladium catalysis, the application to dihalogenated benzenes is more complex. nih.gov

One common strategy involves the use of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) in the presence of a palladium catalyst. organic-chemistry.orgnih.gov Another approach utilizes cyclopropylboronic acids in Suzuki-Miyaura coupling reactions. lookchem.com

Advanced Coupling and Cyclopropanation Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds, which are central to the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for C(aryl)-C(cyclopropyl) Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C(aryl)-C(cyclopropyl) bonds. morressier.com These reactions typically involve the coupling of an aryl halide with a cyclopropyl-organometallic reagent.

A notable example is the coupling of aryl bromides with cyclopropylmagnesium bromide, often mediated by a palladium catalyst and additives like zinc halides to enhance reactivity and yield. organic-chemistry.orgnih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions.

Another powerful method is the Suzuki-Miyaura coupling, which utilizes cyclopropylboronic acids or their esters. lookchem.com This reaction is known for its high functional group tolerance and generally mild reaction conditions. The coupling of aryl triflates with cyclopropylboronic acids has also been reported, expanding the scope of accessible starting materials. lookchem.com Tricyclopropylbismuth reagents have also been employed in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative that does not require anhydrous conditions. acs.org

| Coupling Partners | Catalyst System | Key Features | Reference |

| Aryl Bromide + Cyclopropylmagnesium Bromide | Pd(OAc)₂ / t-Bu₃P / ZnBr₂ | Good to excellent yields, enhanced by zinc halide additive. | organic-chemistry.orgnih.gov |

| Aryl Triflate + Cyclopropylboronic Acid | Pd(PPh₃)₄ / Base | Good yields, retention of cyclopropyl group's stereochemistry. | lookchem.com |

| Aryl Halide + Tricyclopropylbismuth | Palladium Catalyst | Tolerates numerous functional groups, no anhydrous conditions required. | acs.org |

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura reaction is a cornerstone in the formation of carbon-carbon bonds, particularly for creating aryl-cyclopropyl linkages. uwindsor.ca This palladium-catalyzed cross-coupling reaction typically involves an organoboron reagent, such as cyclopropylboronic acid, and an organic halide. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of cyclopropylboronic acid with a dihalogenated benzene derivative like 1-bromo-2-chloro-4-iodobenzene. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective coupling at the desired position.

The reaction benefits from mild conditions and tolerance of various functional groups. uwindsor.ca The choice of palladium catalyst, ligand, and base is critical for achieving high yields. researchgate.netmdpi.com Systems involving palladium(II) acetate (B1210297) and specialized phosphine (B1218219) ligands like SPhos have proven effective for coupling cyclopropylboronic acid with various bromothiophenes, a reaction that can be extrapolated to other aryl halides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 1-Bromo-2-chloro-4-iodobenzene | N/A (Inferred) |

| Boronic Acid | Cyclopropylboronic acid | nih.gov |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | nih.gov |

| Ligand | SPhos | nih.gov |

| Base | Potassium phosphate (B84403) (K₃PO₄) | nih.gov |

| Solvent | Toluene | nih.gov |

The configuration of the cyclopropyl group is typically retained throughout the reaction, making this a reliable method for synthesizing stereodefined cyclopropyl-substituted arenes when using enantiomerically enriched boronic acids. rsc.org

Negishi and Stille Coupling Approaches

The Negishi coupling provides a powerful alternative, utilizing organozinc reagents which are coupled with organic halides in the presence of a nickel or palladium catalyst. researchgate.netnih.gov To synthesize this compound, cyclopropylzinc bromide could be reacted with 1-bromo-2-chloro-4-iodobenzene. This method is noted for its high yields and fast reaction rates. researchgate.net The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst has been shown to be effective for coupling both bromo- and chloro-pyridines, highlighting its potential applicability in this synthesis where a chlorosubstituent is present. organic-chemistry.org

Stille coupling, which uses organotin reagents, represents another related pathway. While effective, the toxicity and difficulty in removing tin byproducts often make it a less attractive choice compared to Suzuki or Negishi couplings. uwindsor.caresearchgate.net

Nickel-Catalyzed Cyclopropyl-Aryl Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly efficient alternative to palladium-based systems, especially for coupling less reactive aryl chlorides. acs.org These reactions often proceed via a mechanism involving the formation of radical intermediates. orgsyn.org In the context of synthesizing this compound, a nickel catalyst could facilitate the coupling of an aryl chloride with an alkyl halide. acs.org

Significant progress has been made in the cross-electrophile coupling of two different aryl halides, which could theoretically be applied to form complex biaryl structures. nih.gov While direct cyclopropylation of an aryl chloride using a nickel catalyst is a developing area, the principles established for alkyl-aryl couplings are promising. acs.org The key to successful cross-coupling is often the use of specific ligands and additives that control the reactivity and selectivity of the nickel catalyst. acs.orgnih.gov

Intramolecular Cyclopropanation Methodologies

Intramolecular cyclopropanation offers a distinct approach where the cyclopropane (B1198618) ring is formed from a linear precursor already attached to the aryl group. These reactions often involve the generation of a metal carbenoid from a precursor like a diazo compound or a cyclopropene, which then undergoes an intramolecular C-H insertion or addition reaction. rsc.orgnih.gov

For instance, a suitably substituted aryl olefin could undergo a transition-metal-catalyzed reaction to form a cyclopropane-fused heterocycle, which could then be further modified. rsc.org Another strategy involves the dearomative transformation of an aryl group through an intramolecular 1,4-addition, leading to a structure that incorporates a cyclopropane ring. acs.org While not a direct route to the target compound, these methodologies showcase advanced strategies for constructing the cyclopropyl-aryl motif.

Chemo- and Regioselective Synthetic Pathways

Achieving the correct arrangement of substituents on the benzene ring is a significant challenge. The synthesis of this compound requires precise control over the reaction sites. The differential reactivity of halogens is a key tool for achieving regioselectivity. In a molecule containing bromo, chloro, and iodo substituents, cross-coupling reactions like Suzuki or Negishi will preferentially occur at the more reactive carbon-iodine or carbon-bromine bond over the stronger carbon-chlorine bond.

A plausible synthetic sequence could start with o-chlorobenzoic acid. This starting material can undergo nitration, Friedel-Crafts acylation, reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the iodine atom, as demonstrated in the synthesis of a similar (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. google.com The cyclopropyl group could then be introduced via a coupling reaction at a different position, for example, by first converting a different substituent into a bromine atom suitable for coupling. The relative positioning of the functional groups dictates the final product structure.

Development of Stereoselective Synthetic Routes for Cyclopropyl-Substituted Aryl Halides

While this compound is achiral, the development of stereoselective routes is crucial for producing chiral derivatives that may have applications in pharmaceuticals or materials science. nih.gov Stereocontrolled synthesis can be achieved by using chiral precursors or catalysts.

For example, the Suzuki-Miyaura coupling can be performed with enantiomerically pure cyclopropylboronic acids to yield optically active cyclopropyl-substituted heteroarenes with high enantiomeric excess, demonstrating retention of stereochemistry. rsc.org Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones also provide a method for the enantiocontrolled construction of complex cyclopentane (B165970) structures, which could serve as precursors to stereodefined cyclopropyl arenes. nih.gov

Enantioselective Michael Initiated Ring Closure (MIRC) Reactions

The Michael Initiated Ring Closure (MIRC) reaction is a highly versatile and efficient method for generating cyclopropane rings with excellent enantioselectivity. rsc.orgrsc.org This reaction involves the addition of a nucleophile (Michael donor) to an activated alkene (Michael acceptor) containing a leaving group, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. researchgate.net

The stereochemistry of the final cyclopropane product can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Thiourea derivatives, for example, have been used as organocatalysts in MIRC reactions to produce spirocyclopropyl oxindoles with high stereoselectivity. researchgate.net The MIRC approach is a powerful tool for accessing chiral cyclopropanes, which can then be incorporated into more complex molecules like aryl halides through subsequent coupling reactions. rsc.orgresearchgate.net

Table 2: Key Concepts in Enantioselective MIRC Reactions

| Concept | Description | Reference |

|---|---|---|

| Mechanism | Michael addition followed by intramolecular nucleophilic substitution (ring closure). | rsc.orgresearchgate.net |

| Stereocontrol | Achieved using chiral substrates, chiral nucleophiles, or asymmetric catalysis. | rsc.org |

| Application | Synthesis of enantioenriched cyclopropanes for use as building blocks in medicinal and materials chemistry. | rsc.orgrsc.org |

Asymmetric Cyclopropanation with Metal Carbenoids

Asymmetric cyclopropanation utilizing metal carbenoids stands as a powerful and widely employed strategy for the enantioselective synthesis of cyclopropane rings. This methodology is particularly relevant for the preparation of chiral molecules such as this compound. The core of this synthetic approach involves the reaction of an alkene with a metal carbenoid, which is a transient species generated from a diazo compound in the presence of a chiral transition metal catalyst. The catalyst's chiral ligands orchestrate the facial selectivity of the carbene transfer to the alkene, thereby inducing asymmetry in the cyclopropane product.

The synthesis of this compound via this method would conceptually start from 2-chloro-4-iodostyrene. The reaction proceeds by the catalyzed decomposition of a diazoalkane, such as ethyl diazoacetate, by a transition metal complex to form a metal-carbene intermediate. nih.gov This electrophilic carbene is then transferred to the nucleophilic double bond of the substituted styrene (B11656). The choice of metal, the design of the chiral ligand, and the nature of the diazo compound are critical factors that dictate the efficiency, diastereoselectivity, and enantioselectivity of the transformation. nih.govemory.edu

Various transition metals, including rhodium, copper, and cobalt, have been successfully employed to catalyze asymmetric cyclopropanation reactions. ucl.ac.ukorganic-chemistry.org Dirhodium(II) tetracarboxylate complexes, in particular, are robust catalysts known for achieving high levels of enantioselectivity in intermolecular cyclopropanations of electron-rich olefins with donor-acceptor carbene precursors. emory.edu For the synthesis of a specific enantiomer of this compound, a chiral rhodium(II) or cobalt(II) catalyst would be selected to control the stereochemical outcome of the cyclopropanation of 2-chloro-4-iodostyrene. organic-chemistry.orgnih.gov

The reaction conditions are typically mild, and the methodology tolerates a broad range of functional groups on both the alkene and the diazo compound. This tolerance is advantageous when dealing with functionalized substrates like 2-chloro-4-iodostyrene, where the chloro and iodo substituents must remain intact during the reaction.

While the direct asymmetric cyclopropanation of 2-chloro-4-iodostyrene is not explicitly detailed in the provided research, the extensive studies on various substituted styrenes provide a strong basis for its feasibility. The electronic properties of the substituents on the aromatic ring of the styrene can influence the reactivity and selectivity of the cyclopropanation.

Below are representative data tables illustrating the effectiveness of asymmetric cyclopropanation on substituted styrenes using different metal carbenoid systems. These examples serve as a model for the expected outcomes in the synthesis of this compound.

Table 1: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrenes with Ethyl Diazoacetate This table showcases the utility of a cobalt-porphyrin complex in the asymmetric cyclopropanation of various styrenes. The data highlights the high yields and excellent enantioselectivities achievable with this catalytic system.

| Entry | Styrene Substrate | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| 1 | Styrene | 95 | >99:1 | 98 |

| 2 | 4-Chlorostyrene | 96 | >99:1 | 99 |

| 3 | 4-Methylstyrene | 94 | >99:1 | 97 |

| 4 | 2-Chlorostyrene | 93 | >99:1 | 98 |

Data is hypothetical and based on trends observed in similar reactions.

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrenes with Ethyl Diazoacetate This table presents typical results for the asymmetric cyclopropanation of styrenes catalyzed by a chiral dirhodium(II) carboxylate complex. This class of catalysts is well-known for its high efficiency and stereocontrol.

| Entry | Styrene Substrate | Catalyst Loading (mol%) | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| 1 | Styrene | 1 | 92 | 95:5 | 96 |

| 2 | 4-Bromostyrene | 1 | 90 | 96:4 | 97 |

| 3 | 4-Methoxystyrene | 1 | 88 | 94:6 | 95 |

| 4 | 3-Chlorostyrene | 1 | 91 | 95:5 | 96 |

Data is hypothetical and based on trends observed in similar reactions.

The successful application of these catalytic systems to a range of halogenated and electronically diverse styrenes strongly supports the potential for the highly enantioselective synthesis of this compound using asymmetric cyclopropanation with metal carbenoids. The specific conditions, including the choice of catalyst, solvent, and temperature, would require empirical optimization to achieve the highest possible yield and stereoselectivity for this particular substrate.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Advanced NMR methods are indispensable for the unambiguous assignment of all proton and carbon signals in the molecule, confirming the specific substitution pattern of the benzene (B151609) ring and the integrity of the cyclopropyl (B3062369) group.

High-field ¹H NMR spectroscopy allows for the resolution of signals from the aromatic and aliphatic protons. The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene ring. The cyclopropyl group gives rise to characteristic signals in the upfield (aliphatic) region of the spectrum.

The ¹³C NMR spectrum is expected to display nine unique signals, corresponding to the nine carbon atoms in the molecule (six for the benzene ring and three for the cyclopropyl group). The chemical shifts are influenced by the attached substituents (chloro, iodo, and cyclopropyl groups).

Table 1: Predicted ¹H NMR Data for 2-Chloro-1-cyclopropyl-4-iodobenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.6 | d | J ≈ 2.0 Hz |

| H-5 | ~ 7.4 | dd | J ≈ 8.5, 2.0 Hz |

| H-3 | ~ 7.1 | d | J ≈ 8.5 Hz |

| Cyclopropyl-CH | ~ 2.0-2.2 | m | - |

| Cyclopropyl-CH₂ (cis) | ~ 0.9-1.1 | m | - |

| Cyclopropyl-CH₂ (trans) | ~ 0.6-0.8 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-cyclopropyl) | ~ 145 |

| C-2 (C-Cl) | ~ 133 |

| C-3 | ~ 130 |

| C-4 (C-I) | ~ 92 |

| C-5 | ~ 139 |

| C-6 | ~ 128 |

| Cyclopropyl-CH | ~ 15 |

| Cyclopropyl-CH₂ | ~ 8 |

For the parent compound, this compound, there are no fluorine atoms, so ¹⁹F NMR is not applicable. However, if fluorinated derivatives were synthesized, ¹⁹F NMR would be a critical tool for confirming the position and number of fluorine substituents on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks are expected between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3). Additionally, complex correlations would be observed among the four non-equivalent cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals in Table 1 to their corresponding ¹³C signals in Table 2 for the three aromatic C-H groups and the cyclopropyl C-H and CH₂ groups.

Mass Spectrometry for Molecular Structure Confirmation and Isomer Differentiation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, the molecular formula is C₉H₈ClI. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈ClI |

| Molecular Weight (Nominal) | 278 g/mol |

| Exact Mass [M]⁺ (for ¹²C₉H₈³⁵Cl¹²⁷I) | 277.9359 |

| Exact Mass [M+2]⁺ (for ¹²C₉H₈³⁷Cl¹²⁷I) | 279.9330 |

| Isotopic Peak Ratio (M:M+2) | ~ 3:1 |

When the molecular ion is formed in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the structure. sigmaaldrich.comnist.gov The fragmentation of haloaromatics is often characterized by the loss of the halogen atoms. govinfo.gov

Expected fragmentation pathways for this compound would include:

Loss of Iodine: The C-I bond is the weakest, so a prominent fragment ion resulting from the loss of an iodine radical (·I) is expected at m/z 151 (for ³⁵Cl). This [M-I]⁺ fragment would still show the characteristic 3:1 isotopic pattern for chlorine.

Loss of Chlorine: Loss of a chlorine radical (·Cl) would lead to a fragment at m/z 243.

Loss of Cyclopropyl Group: Cleavage of the cyclopropyl group would result in a fragment at m/z 237.

Loss of HCl: A common fragmentation pathway can involve the elimination of a neutral HCl molecule, particularly after the initial loss of iodine.

The relative abundance of these fragments helps to piece together the molecular structure and can be used to differentiate it from its isomers. nist.gov

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its distinct structural features. While a specific experimental spectrum for this compound is not publicly available, the characteristic vibrational frequencies can be predicted based on data from analogous substituted benzenes. nist.govresearchgate.net

Key expected IR absorption bands include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Cyclopropyl C-H Stretch: Expected to appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-Cl Stretch: A strong absorption in the 750-700 cm⁻¹ range is characteristic for simple organic chloro compounds. researchgate.net

C-I Stretch: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ region.

The following table summarizes the predicted IR vibrational frequencies for this compound based on known data for related compounds.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Cyclopropyl C-H Stretch | ~2980-2900 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Cl Stretch | 750-700 |

| C-I Stretch | 600-500 |

This interactive table allows for sorting and filtering of the predicted data.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the C-C stretching modes of the aromatic ring and the cyclopropyl group. rsc.org

Expected Raman spectral features would include:

Ring Breathing Modes: Symmetrical vibrations of the benzene ring, which are often strong in Raman spectra.

Substituent-Dependent Modes: Vibrations involving the chloro and iodo substituents. rsc.org

Cyclopropyl Ring Deformations: Characteristic vibrations of the three-membered ring.

The combination of IR and Raman spectroscopy would allow for a comprehensive assignment of the vibrational modes of this compound, confirming the presence of all key functional groups. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is available)

As of the latest available data, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. This suggests that either the compound has not yet been isolated in a crystalline form suitable for such analysis, or the study has not been conducted.

Should a suitable crystal become available, X-ray crystallography would provide the definitive solid-state structure of the molecule. This technique would yield precise measurements of:

Bond Lengths and Angles: Providing exact values for the C-Cl, C-I, and C-C bonds within the molecule.

Molecular Conformation: Determining the orientation of the cyclopropyl group relative to the benzene ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any potential halogen bonding or π-π stacking interactions.

Such data is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Halogen Substituents (Chlorine and Iodine)

The benzene (B151609) ring is substituted with both a chlorine and an iodine atom. The significant difference in the carbon-halogen bond strengths and electronegativity between the C-Cl and C-I bonds is a critical factor in the selective reactivity of this compound. The C-I bond is substantially weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group and more susceptible to both nucleophilic attack and insertion by transition metals.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, typically proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comnih.gov This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are necessary to stabilize the negative charge of the intermediate. libretexts.org

For 2-Chloro-1-cyclopropyl-4-iodobenzene, the viability of SNAr is complex. The cyclopropyl (B3062369) group is generally considered to be electron-donating, which would tend to disfavor the reaction by destabilizing the anionic intermediate. However, the halogen atoms themselves exert an electron-withdrawing inductive effect. In a potential SNAr reaction, the iodide is the superior leaving group compared to chloride. Therefore, a nucleophile would preferentially attack the carbon bearing the iodine atom. The reaction requires harsh conditions and is generally less favorable than for substrates bearing strong nitro groups. libretexts.org

| Feature | Influence on SNAr Reactivity | Rationale |

|---|---|---|

| Leaving Group | Iodide is a much better leaving group than chloride. | The C-I bond is weaker and iodide (I⁻) is a more stable anion than chloride (Cl⁻). |

| Electronic Effects | The electron-donating cyclopropyl group disfavors the reaction. | Electron-donating groups destabilize the negatively charged Meisenheimer intermediate. libretexts.org |

| Reaction Site | Substitution is expected to occur exclusively at the iodine-bearing carbon. | Based on leaving group ability. |

Reductive dehalogenation involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This transformation can be achieved using various reducing agents, often through radical-based mechanisms. nih.gov For dihalogenated compounds like this compound, selective dehalogenation is possible.

Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, reductive processes will selectively target the iodine substituent. Reagents such as hypophosphorous acid (H₃PO₂) or diethylphosphine (B1582533) oxide, in the presence of a radical initiator, can facilitate the replacement of the iodine atom with hydrogen while leaving the chloro group intact. nih.gov This selectivity allows for the synthesis of 2-chloro-1-cyclopropylbenzene from the parent compound. Microbial degradation pathways have also been shown to initiate via reductive dehalogenation for other chlorinated aromatic compounds. nih.gov

The weaker C-I bond makes this compound a suitable substrate for radical reactions initiated by halogen atom transfer. nih.gov In these processes, a radical initiator, such as triethylborane (B153662) (Et₃B) with a trace of oxygen, can generate an ethyl radical. This radical can then abstract the iodine atom from the aromatic ring to form a new aryl radical species (2-chloro-1-cyclopropylphenyl radical). nih.gov

This highly reactive aryl radical can then participate in a variety of subsequent transformations, including:

Hydrogen Atom Abstraction: Reaction with a hydrogen donor to yield the reductively dehalogenated product, 2-chloro-1-cyclopropylbenzene.

Intermolecular Addition: Addition to an unsaturated bond (e.g., an alkene or alkyne) to form a new carbon-carbon bond.

Intramolecular Cyclization: If a suitable tethered unsaturation is present in a derivative of the molecule, the radical can undergo cyclization.

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). wikipedia.orgtaylorandfrancis.com This process involves the insertion of a low-valent metal center, such as Palladium(0) or Copper(I), into a carbon-halogen bond. wikipedia.orgresearchgate.net This step increases the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org

In this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective oxidative addition. Transition metal catalysts will exclusively insert into the more reactive C-I bond, leaving the C-Cl bond untouched. This chemoselectivity is crucial for sequential cross-coupling strategies, where the iodine position can be functionalized first, followed by a subsequent, typically more forcing, reaction at the chlorine position.

| Step | Description | Example (using Pd) |

|---|---|---|

| 1. Pre-catalyst Activation | A stable Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. | Pd(OAc)₂ → Pd(0) |

| 2. Oxidative Addition | The active Pd(0) catalyst inserts into the C-I bond. wikipedia.orgtaylorandfrancis.com | Ar-I + Pd(0)L₂ → Ar-Pd(II)(I)L₂ |

| 3. Transmetalation/Carbopalladation | Reaction with a coupling partner (e.g., boronic acid). | Ar-Pd(II)(I)L₂ + R-B(OH)₂ → Ar-Pd(II)(R)L₂ |

| 4. Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. wikipedia.org | Ar-Pd(II)(R)L₂ → Ar-R + Pd(0)L₂ |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring with significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under certain conditions, a reactivity pathway not available to unstrained alkyl or aryl substituents.

The C-C bonds of the cyclopropyl ring have a higher degree of p-character than typical alkane C-C bonds, allowing the ring to interact with electrophiles and radicals. Under harsh acidic or electrophilic conditions, the cyclopropyl ring can undergo ring-opening. This process is driven by the release of approximately 27 kcal/mol of ring strain. stereoelectronics.org For instance, electrophilic attack on the adjacent aromatic ring could generate an intermediate that facilitates the cleavage of the three-membered ring.

Electrocyclic ring-opening reactions are a characteristic feature of cyclopropyl systems, particularly for cyclopropyl cations, which can open to form more stable allyl cations. youtube.comlibretexts.org While direct formation of a cation on the aromatic ring is difficult, strong electrophilic conditions or certain radical processes could potentially initiate the cleavage of the cyclopropyl ring in this compound, leading to a propenyl-substituted benzene derivative. These reactions are generally stereospecific, with the stereochemistry of the product being controlled by whether the process is conrotatory or disrotatory, as dictated by orbital symmetry rules. stereoelectronics.orgmasterorganicchemistry.com However, the stability of the aromatic system makes such reactions less common compared to reactions at the halogen sites.

Cyclopropane (B1198618) as a Mechanistic Probe (Radical Clock)

The cyclopropylmethyl radical is a well-established "radical clock," a tool used to determine the rates of radical reactions. This is due to its rapid, unimolecular ring-opening to form the homoallyl radical, a process driven by the release of ring strain. illinois.edubeilstein-journals.org The rate of this rearrangement is known, allowing it to be used as a benchmark to time other competing radical reactions. lookchem.com If a reaction involving a cyclopropylmethyl radical intermediate yields a ring-opened product, it indicates that the intermediate had a lifetime long enough for the rearrangement to occur. researchgate.net

Table 1: Representative Radical Clock Rearrangement Data

| Radical Precursor | Rearrangement | Rate Constant (s⁻¹) at 25°C |

|---|---|---|

| Cyclopropylcarbinyl radical | Ring-opening | 8.6 x 10⁷ |

| trans-(2-Phenylcyclopropyl)carbinyl radical | Ring-opening | 3 x 10¹¹ |

This table presents data for analogous systems to illustrate the principle of the cyclopropylcarbinyl radical clock. Data sourced from related studies. illinois.edulookchem.com

Influence of Aromatic Substitution on Cyclopropyl Ring Strain and Reactivity

The reactivity of the cyclopropyl group in this compound is influenced by the electronic effects of the chloro and iodo substituents on the aromatic ring. lumenlearning.comstpeters.co.invedantu.com These substituents modulate the electron density of the benzene ring, which in turn affects the stability and reactivity of the attached cyclopropyl group. numberanalytics.comlibretexts.org

The cyclopropyl group, in contrast, is considered an electron-donating group. It can stabilize an adjacent positive charge through a "bent" bond character that has some π-like properties, allowing for conjugation with the aromatic ring. This donation of electron density can influence the strain and reactivity of the cyclopropyl ring itself. While specific studies on this compound are limited, research on substituted cyclopropylbenzenes indicates that electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the cyclopropyl group, making it more susceptible to nucleophilic attack and ring-opening reactions. Conversely, electron-donating groups can stabilize the cyclopropyl ring.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on this compound is directed by the combined influence of the three substituents. The outcome of such reactions depends on the directing effects and the activating or deactivating nature of each group. libretexts.orglibretexts.orgopenstax.orgyoutube.com

The directing effects of the substituents in this compound are as follows:

Cyclopropyl group (at C1): Directs to C2 (occupied), C6, and C4 (occupied). The primary available position is C6.

Chloro group (at C2): Directs to C1 (occupied), C3, and C5.

Iodo group (at C4): Directs to C3 and C5.

When considering an electrophilic attack, the powerful activating effect of the cyclopropyl group will likely dominate. However, the positions ortho to the cyclopropyl group are C2 and C6. Since C2 is already substituted with a chloro group, the most probable site for electrophilic substitution is C6. The directing effects of the chloro and iodo groups also point to positions C3 and C5. Therefore, a mixture of products could be expected, with the major product likely being substitution at the position most activated and least sterically hindered. For example, in the nitration of chlorobenzene (B131634), the para isomer is the major product. gauthmath.comyoutube.com In the case of 1,2- and 1,4-dimethoxybenzene, the regioselectivity of nitration is influenced by the symmetry of the highest occupied molecular orbital (HOMO) and solvation effects. nih.gov DFT studies on the nitration of chlorobenzene and phenol (B47542) have shown that the transition state leading to the σ-complex is crucial for determining the regioselectivity. nih.govresearchgate.net

Regioselective and Chemoselective Functionalization Studies

The presence of two different halogen atoms (chlorine and iodine) on the benzene ring of this compound allows for regioselective and chemoselective functionalization, particularly in cross-coupling reactions. researchgate.netnih.govresearchgate.netnih.govprinceton.edu The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond. researchgate.net This difference in reactivity enables the selective functionalization of the C-I bond while leaving the C-Cl bond intact.

For instance, in Suzuki or Sonogashira cross-coupling reactions, the iodine at the C4 position can be selectively replaced by a variety of groups (e.g., aryl, vinyl, alkynyl) by using a suitable palladium catalyst and reaction conditions. The C-Cl bond at the C2 position would typically remain unreacted under these conditions. Functionalization of the C-Cl bond would require more forcing conditions or specialized catalytic systems designed for the activation of aryl chlorides. researchgate.netnih.gov

This chemoselectivity allows for a stepwise functionalization of the molecule. First, a group can be introduced at the C4 position via the more reactive C-I bond. Subsequently, a different functional group can be introduced at the C2 position by employing conditions that activate the C-Cl bond. This stepwise approach provides a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclopropylmethyl radical |

| Homoallyl radical |

| trans-(2-Phenylcyclopropyl)carbinyl radical |

| cis-(2-Phenylcyclopropyl)carbinyl radical |

| Chlorobenzene |

| 1,2-Dimethoxybenzene |

| 1,4-Dimethoxybenzene |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-Chloro-1-cyclopropyl-4-iodobenzene at a molecular level. These calculations can predict its geometry, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust method for studying the electronic structure and reactivity of organic molecules. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its behavior. For instance, DFT calculations could be used to model transition states and reaction energy profiles for various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for haloarenes. The calculated energies of reactants, intermediates, transition states, and products would allow for the elucidation of the most favorable reaction pathways.

Molecular Orbital Analysis and Electronic Properties of Halogenated Cyclopropylbenzenes

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing chloro and iodo substituents. Molecular orbital (MO) analysis, typically performed using DFT, can quantify these effects.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. For halogenated cyclopropylbenzenes, the HOMO is generally a π-orbital associated with the benzene (B151609) ring and the cyclopropyl group, while the LUMO is often a σ*-orbital associated with the carbon-halogen bonds, particularly the C-I bond due to the lower energy of iodine's orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted General Trends in Electronic Properties from Molecular Orbital Analysis

| Property | Predicted Trend for this compound | Rationale |

| HOMO Energy | Relatively high | The electron-donating nature of the cyclopropyl group increases the energy of the HOMO. |

| LUMO Energy | Relatively low | The presence of electronegative halogens, especially iodine, lowers the energy of the LUMO (σ* C-X). |

| HOMO-LUMO Gap | Moderate | The combination of electron-donating and -withdrawing groups results in a moderate energy gap. |

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions is generally high, especially when appropriate basis sets and solvent models are used. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the carbon atom bonded to iodine is expected to show a significant downfield shift due to the heavy atom effect and spin-orbit coupling. acs.orgnih.gov

IR and Raman Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the different vibrational modes of the molecule. DFT calculations can simulate these spectra by computing the harmonic frequencies. nih.gov These simulations can help in assigning the observed spectral bands to specific molecular motions, such as C-H stretching, C-C ring breathing, and C-X (X=Cl, I) stretching. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data Ranges for this compound

| Spectrum | Region | Predicted Assignment |

| ¹H NMR | 0.5 - 1.5 ppm | Cyclopropyl protons |

| 7.0 - 8.0 ppm | Aromatic protons | |

| ¹³C NMR | 90 - 100 ppm | Carbon attached to Iodine |

| 130 - 145 ppm | Aromatic carbons | |

| IR (cm⁻¹) | ~3100 cm⁻¹ | Aromatic C-H stretch |

| ~3000 cm⁻¹ | Cyclopropyl C-H stretch | |

| 1400 - 1600 cm⁻¹ | Aromatic C=C stretch | |

| 600 - 800 cm⁻¹ | C-Cl stretch | |

| 500 - 600 cm⁻¹ | C-I stretch | |

| Raman (cm⁻¹) | ~1000 cm⁻¹ | Benzene ring breathing |

| 200 - 400 cm⁻¹ | C-X bending modes |

Modeling of Intramolecular Interactions (e.g., Halogen Bonding, Steric Effects)

The substitution pattern of this compound gives rise to several intramolecular interactions that can be modeled computationally.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this molecule, the iodine atom, being highly polarizable, can form a halogen bond with a suitable Lewis base. While intramolecular halogen bonding is less common than its intermolecular counterpart, computational models can explore the potential for weak interactions between the iodine and the chlorine atom or the cyclopropyl group. The strength of such interactions can be influenced by the electron-withdrawing nature of the substituents on the benzene ring. researchgate.netacs.org

Steric Effects: The proximity of the chloro and cyclopropyl groups at positions 2 and 1, respectively, leads to steric hindrance. Computational modeling can quantify the energetic cost of this steric clash, which influences the molecule's preferred conformation and rotational dynamics.

Conformational Analysis and Energy Landscapes of the Compound

The rotation of the cyclopropyl group relative to the benzene ring is a key conformational feature of this compound. Computational methods can map the potential energy surface for this rotation.

Studies on similar cyclopropylarenes have shown that the preferred conformation is typically the "bisected" one, where the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the benzene ring. chemicalbook.com This arrangement maximizes the overlap between the cyclopropyl's Walsh orbitals and the aromatic π-system, leading to electronic stabilization. The presence of the ortho-chloro substituent would likely create a rotational barrier, and the energy landscape would reveal the most stable rotational isomers and the energy required to interconvert them.

Table 3: Predicted Conformational Energy Profile

| Conformation | Dihedral Angle (C₂-C₁-C_cyclopropyl-H) | Relative Energy | Stability |

| Bisected | ~0° or ~180° | Low | High |

| Eclipsed | ~90° or ~270° | High | Low (Transition State) |

Analysis of Ring Strain Energy in the Cyclopropyl Group

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This strain energy can be quantified using computational methods, such as isodesmic or homodesmotic reactions. acs.org These theoretical reactions involve breaking the strained ring and forming less strained, open-chain molecules, with the energy difference representing the ring strain.

Transition State Characterization and Reaction Pathway Optimization

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving molecules like this compound. Through theoretical studies, it is possible to map out the energetic landscape of a reaction, identifying the most likely pathways and the structures of transient species such as transition states. While specific computational studies on this compound are not prevalent in publicly accessible literature, the principles of transition state characterization and reaction pathway optimization can be understood by examining theoretical work on analogous systems. These studies typically employ methods like Density Functional Theory (DFT) to model reaction mechanisms. researchgate.netresearchgate.net

Key reactions for a molecule like this compound would include palladium-catalyzed cross-coupling reactions at the carbon-iodine and carbon-chlorine bonds, as well as potential ring-opening of the cyclopropyl group.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry. For this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst, which is typically the initial and often rate-determining step in the catalytic cycle. researchgate.net

Theoretical studies on similar aryl halides, such as iodobenzene (B50100) and phenyl chloride, have extensively modeled the catalytic cycle, which generally consists of three main stages: researchgate.net

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst. DFT calculations help to determine the activation energy for the cleavage of the C-X bond and the formation of an Ar-Pd(II)-X intermediate.

Transmetalation (or Alkynylation/other coupling partner reactions): The aryl group on the palladium complex is exchanged with a group from another reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling).

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Computational models can predict the geometries and energies of the intermediates and transition states for each of these steps. For instance, in the Sonogashira coupling of iodobenzene with phenylacetylene (B144264), DFT calculations have shown that the oxidative addition of iodobenzene to the Pd(0) catalyst is followed by the reaction with phenylacetylene to generate a palladium-bound intermediate, and the subsequent reductive elimination is energetically favorable. researchgate.net The activation energy of the oxidative addition step is a key parameter that can be calculated. researchgate.net

Below is an illustrative data table showing the kind of data that would be generated from a DFT study on the oxidative addition step in a hypothetical Suzuki coupling reaction.

| Parameter | Reactant Complex (Pd(PPh₃)₂ + Ar-I) | Transition State | Product Complex (Ar-Pd(PPh₃)₂-I) |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Pd-I Distance (Å) | 4.5 | 2.8 | 2.5 |

| C-I Distance (Å) | 2.1 | 2.9 | Not Bonded |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

| This table is illustrative and presents hypothetical data for the oxidative addition of an aryl iodide to a palladium catalyst, based on general findings in the literature for similar systems. |

Cyclopropane Ring-Opening Reactions:

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, including those involving radicals. It is often used as a "radical clock" because the rate of its ring-opening is well-characterized and can be used to probe the lifetime of radical intermediates. science.gov Theoretical studies can be employed to investigate the reaction pathways of such ring-openings. For instance, DFT molecular dynamics simulations and modeling of reaction energy profiles can explore processes involving the capture of free radicals. science.gov

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Building Block

The structural complexity of 2-Chloro-1-cyclopropyl-4-iodobenzene makes it a highly versatile building block in organic synthesis. The presence of two different halogen atoms—iodine and chlorine—at distinct positions on the benzene (B151609) ring is central to its utility. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective, sequential chemical transformations, enabling chemists to introduce different functional groups at the C4 and C2 positions in a controlled, stepwise manner. This capability is crucial for the efficient construction of highly substituted and complex molecular architectures.

The cyclopropyl (B3062369) group further enhances its value. This three-membered ring introduces a degree of three-dimensionality and conformational rigidity that is highly sought after, particularly in medicinal chemistry, where molecular shape plays a critical role in biological activity. Moreover, the iodo- and chloro-substituents serve as reliable handles for a wide range of well-established cross-coupling reactions.

| Reaction Type | Reactive Site | Typical Catalyst | Potential Transformation |

| Suzuki Coupling | C-I or C-Cl | Pd(PPh₃)₄, PdCl₂(dppf) | Formation of C-C bond with boronic acids/esters |

| Heck Coupling | C-I or C-Cl | Pd(OAc)₂, P(o-tol)₃ | Formation of C-C bond with alkenes |

| Sonogashira Coupling | C-I or C-Cl | PdCl₂(PPh₃)₂, CuI | Formation of C-C bond with terminal alkynes |

| Buchwald-Hartwig Amination | C-I or C-Cl | Pd₂(dba)₃, Xantphos | Formation of C-N bond with amines |

| Stille Coupling | C-I or C-Cl | Pd(PPh₃)₄ | Formation of C-C bond with organostannanes |

| Negishi Coupling | C-I or C-Cl | PdCl₂(dppf) | Formation of C-C bond with organozinc reagents |

Precursor for the Synthesis of Complex Organic Molecules

The differential reactivity of the halogens is key to the role of this compound as a precursor for complex molecules. Organic synthesis is a discipline focused on constructing complex molecules from simpler starting materials. researchgate.net The ability to functionalize the C-I bond selectively while leaving the C-Cl bond intact is a significant synthetic advantage. For instance, a palladium-catalyzed Sonogashira coupling can be performed at the iodinated position with a terminal alkyne. The resulting product, 2-chloro-1-cyclopropyl-4-(alkynyl)benzene, still possesses the chloro substituent, which can then undergo a different coupling reaction, such as a Suzuki coupling with a boronic acid, to introduce a third distinct functional group. This stepwise approach provides a reliable pathway to multifunctional, intricate organic structures that are often explored as potential pharmaceuticals or agrochemicals. nbinno.com The use of bifunctional scaffolds to generate diverse libraries of compounds is a recognized strategy in modern chemistry. smolecule.com

Integration into Fragment-Based Design for Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in pharmaceutical research. researchgate.net This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. researchgate.net These initial hits then serve as starting points for the development of more potent lead compounds through a process of synthetic elaboration. researchgate.net

This compound is an excellent candidate for an FBDD screening library. It possesses several key attributes of a high-quality fragment:

Low Molecular Weight: It fits the typical "rule of three" for fragments.

Defined 3D Structure: The cyclopropyl group provides a rigid, three-dimensional character, which can improve binding by exploiting specific pockets in a protein target.

Clear Synthetic Vectors: The chloro and iodo groups act as well-defined points for synthetic modification, allowing chemists to "grow" the fragment into a more complex and higher-affinity ligand. researchgate.net

Combined sp² and sp³ Character: The molecule contains both a flat aromatic ring (sp² hybridized) and a three-dimensional cyclopropane (B1198618) ring (sp³ hybridized), increasing the diversity of interactions it can make with a target protein.

The ability to use a single, well-designed precursor to generate a diverse collection of lead-like compounds is a central theme in modern medicinal chemistry. smolecule.com

Exploration in Materials Science Applications

The unique electronic and structural properties of organohalogen compounds make them valuable building blocks for the creation of advanced functional materials. Their applications can range from specialized polymers with unique optical or electronic properties to materials designed for specific environmental remediation tasks.

Development of Advanced Functional Materials Based on Organohalogen Scaffolds

The creation of advanced materials often relies on the polymerization of well-defined monomeric units. nih.gov Compounds like this compound are ideal monomers for synthesizing functional polymers such as poly(aryleneethynylene)s (PAEs) or porous poly(aryl thioether)s. mdpi.comrsc.org Using stepwise polymerization techniques like the Sonogashira or Suzuki cross-coupling reactions, the dihalogenated nature of the molecule allows for the controlled growth of polymer chains. mdpi.com

For example, polymerization via Sonogashira coupling with a di-alkyne monomer could produce a highly conjugated polymer scaffold. The remaining chlorine atoms and cyclopropyl groups along the polymer backbone would serve as functional handles to fine-tune the material's properties, such as solubility, thermal stability, or its ability to interact with light. Such functional polymers have potential applications in optoelectronics, including as components in light-emitting diodes (LEDs) or fluorescent sensors. mdpi.comacs.org

Design of Materials for Selective Adsorption/Desorption of Organoiodine Compounds

Organoiodine compounds are significant in various contexts, from their use in medicine to their presence as radioactive waste products from nuclear fuel reprocessing. nih.govnih.gov This has driven research into developing materials that can selectively capture and release these compounds. nih.govnih.gov

Researchers have designed specialized polymer microspheres where the polymer side chains act as halogen-bonding sites. nih.gov These sites exhibit a specific affinity for organoiodine compounds, allowing for their selective adsorption from a solution, even in the presence of other non-iodinated molecules. nih.gov Furthermore, some of these materials are thermoresponsive; for example, water-swollen microgels can undergo a swelling/deswelling behavior with temperature changes, permitting the controlled release of the captured organoiodine compounds. nih.gov While this compound itself is a target for such adsorption, it also serves as a model compound for designing and testing the efficacy of these advanced adsorbent materials.

| Adsorbent Material | Adsorption Mechanism | Target Compounds | Reference |

| Poly(2-methoxyethyl acrylate)-analogue microspheres | Halogen-bonding sites in polymer side chains | Organoiodine compounds | nih.gov |

| Metal-Organic Frameworks (MOFs) | Coordination interaction, pore confinement | I₂, CH₃I | acs.org |

| Silver-impregnated Zeolites (Ag-Zeolite) | Chemisorption (AgI formation) | I₂, CH₃I | nih.gov |

| Organoclays | Adsorption dependent on organophilicity | Anionic iodine (I⁻) |

Applications in Catalysis Research

A significant and advanced application of iodoarenes lies in the field of organocatalysis, specifically through their use as precursors for hypervalent iodine reagents. nih.govnih.gov These reagents have emerged as powerful, environmentally benign alternatives to traditional heavy metal catalysts for a variety of oxidative transformations. nih.govnih.gov

The general principle involves the in situ generation of a catalytically active hypervalent iodine(III) or iodine(V) species. The starting iodoarene, such as this compound, is oxidized using a stoichiometric amount of a terminal oxidant (e.g., meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid). nih.gov This generates a highly reactive hypervalent iodine compound that then participates in the main chemical reaction, for example, by oxidizing the substrate. In the process, the hypervalent iodine species is reduced back to the original iodoarene, which can then re-enter the catalytic cycle. This makes the iodoarene a true organocatalyst.

This methodology has been successfully applied to a range of important synthetic transformations that traditionally required transition metal catalysts. nih.gov The development of catalytic systems using iodoarene precursors represents a significant advance toward more sustainable chemical synthesis. nih.gov

| Catalytic Transformation | Iodoarene Role | Typical Oxidant | Key Features | Reference |

| C-H Amination of Arenes | Precatalyst for I(III) species | Peracetic acid | Metal-free route to C-N bonds | nih.gov |

| Functionalization of Alkenes | Precatalyst for I(III) species | mCPBA, H₂O₂ | Dichlorination, difluorination, dioxygenation of double bonds | |

| Oxidation of Alcohols | Precatalyst for I(III)/I(V) species | mCPBA | Mild and selective oxidation to aldehydes/ketones | nih.gov |

| Oxidative C-H Amination of Hydrazones | Precatalyst for I(III) species | mCPBA | Intramolecular cyclization to form N-heterocycles | nih.gov |

Use as a Substrate in Novel Catalytic Transformations

While specific studies detailing the use of this compound in novel catalytic transformations are not extensively documented in publicly available literature, its structure suggests significant potential as a substrate in various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization. The C-I bond is significantly more reactive towards oxidative addition to a low-valent palladium catalyst compared to the more robust C-Cl bond. This reactivity difference can be exploited in sequential cross-coupling reactions to introduce different substituents at the 1- and 4-positions of the benzene ring.

For instance, a Suzuki-Miyaura coupling could be performed selectively at the iodo-position, followed by a subsequent coupling reaction at the chloro-position under more forcing conditions. This stepwise approach would enable the synthesis of complex, unsymmetrically substituted cyclopropylbenzene (B146485) derivatives. The development of enantioselective Suzuki cross-coupling reactions of 1,2-diboryl cyclopropanes highlights the ongoing innovation in this area, suggesting that substrates like this compound could be valuable in the synthesis of enantioenriched cyclopropyl-containing compounds.

Investigation as a Ligand Precursor for Metal-Catalyzed Reactions

This compound can serve as a precursor for the synthesis of novel phosphine (B1218219) ligands. Phosphine ligands are crucial in homogeneous catalysis, and their electronic and steric properties can be fine-tuned to control the activity and selectivity of metal catalysts.

A common strategy for the synthesis of triarylphosphine ligands involves the reaction of an aryl Grignard or organolithium reagent with a phosphorus halide. Alternatively, a C-P bond can be formed via palladium-catalyzed cross-coupling reactions. Starting from this compound, the iodo-substituent could be selectively converted to a phosphine group through a metal-catalyzed phosphination reaction. The resulting phosphine would bear a chloro- and a cyclopropyl-substituent on the phenyl ring, which could modulate the electronic and steric properties of the ligand. The presence of the remaining chloro-substituent offers a handle for further functionalization, potentially leading to the synthesis of bidentate or multidentate ligands with unique architectures. The development of phosphine ligands with cyclopropane backbones is an area of active research, and this compound represents a viable starting material for such endeavors.

Strategic Bioisosteric Replacements in Molecular Scaffolds (focus on chemical design and property modulation)

In medicinal chemistry, the strategic replacement of a chemical moiety with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is a key strategy known as bioisosteric replacement. The cyclopropyl group, due to its unique conformational and electronic properties, is often employed as a bioisostere for a phenyl ring or other small alkyl groups.

The 2-chloro-4-iodophenyl moiety of the title compound can be considered in the context of bioisosteric design. The cyclopropyl group itself can act as a non-classical bioisostere for a phenyl ring, offering a more three-dimensional structure with a different lipophilicity profile. This can be advantageous in drug design to improve solubility, reduce metabolic liability, and enhance binding affinity to a biological target. The substitution pattern on the phenyl ring (chloro and iodo) provides vectors for attaching the scaffold to a larger molecule. The replacement of a phenyl group with a cyclopropylphenyl group, such as the one present in this compound, can significantly alter the properties of a lead compound. For example, it can modulate the lipophilicity (logP), polar surface area (PSA), and metabolic stability, which are critical parameters in drug development. The cyclopropyl group's rigid nature can also lock the conformation of a molecule, which can be beneficial for selective binding to a target protein. Recent studies on saturated bioisosteres of ortho- and meta-substituted benzenes further underscore the importance of exploring non-aromatic rings in drug design to improve molecular properties. drughunter.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈ClI |

| Molecular Weight | 278.52 g/mol |

| CAS Number | 2270910-48-8 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrum | Data not available |

| Infrared (IR) | Data not available |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. acs.orgnih.gov For a molecule like 2-Chloro-1-cyclopropyl-4-iodobenzene, this translates to developing synthetic routes that are more atom-economical, utilize less hazardous reagents and solvents, and are more energy-efficient.